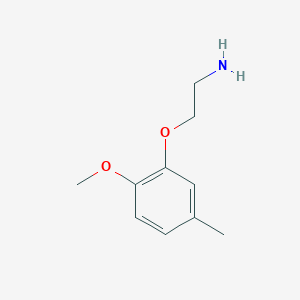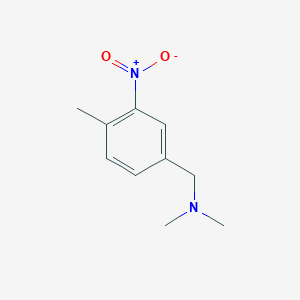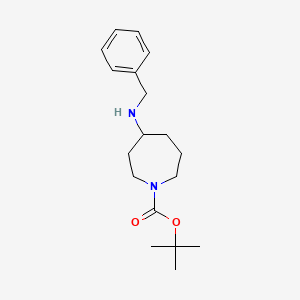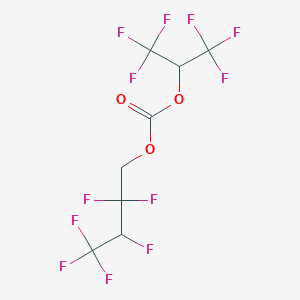![molecular formula C14H14FN B12085296 (4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)
(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core substituted with a fluoro group at the 4’ position and a methyl group at the 3’ position, along with a methanamine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Substituents: The fluoro and methyl groups are introduced via electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide in the presence of a base.
Amination: The methanamine group is introduced through a reductive amination process, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups in place of the fluoro or methyl groups.
Scientific Research Applications
(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4’-Fluoro-[1,1’-biphenyl]-3-yl)methanamine: Similar structure but lacks the methyl group at the 3’ position.
(4’-Methyl-[1,1’-biphenyl]-3-yl)methanamine: Similar structure but lacks the fluoro group at the 4’ position.
(4’-Chloro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine: Similar structure but has a chloro group instead of a fluoro group.
Uniqueness
The presence of both fluoro and methyl groups in (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H14FN |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H14FN/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8H,9,16H2,1H3 |
InChI Key |
ONKIYAQNKQRYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)

![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)




![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)

![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)



